2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluoro and methoxy group on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Introduction of the Fluoro and Methoxy Groups: The phenyl ring can be functionalized with fluoro and methoxy groups through electrophilic aromatic substitution reactions. For instance, fluorination can be achieved using fluorinating agents like N-fluorobenzenesulfonimide (NFSI), while methoxylation can be done using methanol in the presence of a strong acid catalyst.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the carbonation of organometallic intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the thiazole ring, leading to the formation of a carboxylic acid or aldehyde.
Reduction: Reduction reactions can target the fluoro group, potentially replacing it with a hydrogen atom.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially at the positions ortho and para to the fluoro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: De-fluorinated derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound can be investigated for its potential pharmacological properties. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluoro group can enhance its binding affinity and specificity by forming strong interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluoro-4-methoxyphenyl)-1,3-thiazole-5-carboxylic acid: Lacks the methyl group on the thiazole ring.
2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-oxazole-5-carboxylic acid: Contains an oxygen atom instead of sulfur in the ring.
2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
The unique combination of the fluoro, methoxy, and carboxylic acid groups, along with the thiazole ring, gives 2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid distinct chemical properties. These functional groups can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3S/c1-6-10(12(15)16)18-11(14-6)8-4-3-7(17-2)5-9(8)13/h3-5H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFQHMKSZOAEBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=C(C=C2)OC)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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